molecular formula C11H9NO3 B12128378 3-(2-Amino-acetyl)-chromen-2-one

3-(2-Amino-acetyl)-chromen-2-one

Cat. No.: B12128378
M. Wt: 203.19 g/mol
InChI Key: UDTUWGOIPYQEDB-UHFFFAOYSA-N
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Description

3-(2-Amino-acetyl)-chromen-2-one is a functionalized coumarin derivative that serves as a valuable synthetic intermediate in organic chemistry and medicinal research. While specific biological data for this exact compound is not widely reported in the available literature, its core structure is based on the well-established 3-acetylcoumarin scaffold. The 3-acetyl group on the coumarin nucleus is a highly reactive site, making it a versatile precursor for synthesizing a diverse range of heterocyclic compounds, including pyrazoles, thiazoles, pyrans, and pyridines, through various cyclization and multi-component reactions . The primary research value of this compound lies in its potential as a building block for drug discovery. Coumarin derivatives are extensively investigated for their broad spectrum of biological activities, such as antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The 2-aminoacetyl substituent at the 3-position provides a handle for further chemical modification, allowing researchers to develop novel compounds for biological screening. For instance, analogous structures have been used to create molecules evaluated against human cancer cell lines, including gastric, colon, liver, and breast cancers , as well as for developing antimicrobial agents . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(2-aminoacetyl)chromen-2-one

InChI

InChI=1S/C11H9NO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6,12H2

InChI Key

UDTUWGOIPYQEDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2 Amino Acetyl Chromen 2 One and Its Structural Analogues

Retrosynthetic Analysis of the 3-(2-Amino-acetyl)-chromen-2-one Scaffold

A retrosynthetic analysis of the target molecule, this compound, logically deconstructs the compound into simpler, commercially available starting materials. The primary disconnection points are the bonds forming the heterocyclic core and the bonds attaching the C3 side chain.

The most intuitive initial disconnection is the carbon-nitrogen bond of the primary amine. This transformation, via a functional group interconversion (FGI), points to a 3-(2-haloacetyl)-chromen-2-one, such as 3-(2-bromoacetyl)-chromen-2-one, as a key intermediate. This electrophilic precursor is primed for nucleophilic substitution by an ammonia (B1221849) equivalent.

The next disconnection targets the C3-acetyl bond. Cleaving this bond suggests a 3-unsubstituted chromen-2-one and an acetylating agent. However, a more synthetically viable approach involves an FGI that traces the acetyl group back to a carboxylate or related moiety, which can be formed during the cyclization process. This leads to the disconnection of the entire C3 substituent, pointing toward the synthesis of a 3-functionalized chromen-2-one directly.

Finally, the chromen-2-one core itself is disassembled through two principal pathways, which form the basis of the most common synthetic strategies:

Pechmann Condensation Pathway : This route disconnects the lactone and the C3-C4 bond, leading back to a phenol (B47542) and a β-ketoester (e.g., ethyl acetoacetate).

Knoevenagel Condensation Pathway : This approach breaks the C3-C4 and the C-O bonds, retro-synthetically yielding a salicylaldehyde (B1680747) derivative and an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776) or a glycine (B1666218) derivative. wikipedia.org

This analysis reveals that the synthesis is not linear but rather a convergent process where the chromen-2-one core is often constructed with a precursor to the final side chain already in place at the C3 position.

Multistep Synthetic Pathways for the Chromen-2-one Core

The synthesis of the chromen-2-one (coumarin) nucleus is a well-established field, with several named reactions providing reliable access to this scaffold. nih.gov The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Pechmann Condensation and Related Cyclization Reactions

The Pechmann condensation is a cornerstone of coumarin (B35378) synthesis, involving the reaction of a phenol with a β-ketoester or carboxylic acid under acidic conditions. wikipedia.org The reaction proceeds through transesterification, intramolecular electrophilic attack (a Friedel-Crafts-type acylation) onto the activated aromatic ring, and subsequent dehydration to form the lactone. wikipedia.org

A variety of acid catalysts can be employed, ranging from strong mineral acids like H₂SO₄ to Lewis acids such as AlCl₃, and more recently, recyclable solid acid catalysts like zirconia-based catalysts or sulfonated carbon-coated magnetic nanoparticles. wikipedia.orgrsc.orgnih.gov The reaction conditions can be harsh for simple phenols, but highly activated phenols, such as resorcinol (B1680541), react under much milder conditions. wikipedia.org This methodology is highly versatile for producing a wide array of substituted coumarins by varying the phenol and β-ketoester components. nih.gov For instance, the reaction of phloroglucinol (B13840) with ethyl acetoacetate can be optimized using a Zn₀.₉₂₅Ti₀.₀₇₅O catalyst to achieve high yields. nih.gov

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

Phenol Derivative β-Ketoester Catalyst Product Reference
Resorcinol Ethyl Acetoacetate Poly(4-vinylpyridinium) hydrogen sulfate (B86663) 7-Hydroxy-4-methylcoumarin nih.gov
Phloroglucinol Ethyl Acetoacetate Zn₀.₉₂₅Ti₀.₀₇₅O 5,7-Dihydroxy-4-methylcoumarin nih.gov
Vanillin Ethyl Acetoacetate Oxalic Acid 6-Keto-8-methoxy-4-methyl-2H-chromen-2-one sathyabama.ac.in

Knoevenagel Condensation Approaches

The Knoevenagel condensation provides an alternative and powerful route to coumarins, particularly for those substituted at the 3-position. wikipedia.org The classic reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a weak base like piperidine (B6355638) or pyridine. wikipedia.orgnih.gov The reaction proceeds via a nucleophilic addition to the aldehyde carbonyl, followed by an intramolecular cyclization and dehydration. wikipedia.org

This method is highly effective for the synthesis of 3-acetylcoumarin (B160212), a key precursor to the target molecule, by reacting salicylaldehyde with ethyl acetoacetate. researchgate.net The scope of the Knoevenagel condensation has been expanded through the use of various catalysts, including ionic liquids and cellulosic sulfonic acid, often under solvent-free or microwave-assisted conditions to improve efficiency and environmental friendliness. nih.govresearchgate.nettandfonline.com

Table 2: Knoevenagel Condensation for 3-Substituted Coumarin Synthesis

Salicylaldehyde Derivative Active Methylene Compound Catalyst/Conditions Product Reference
Salicylaldehyde Ethyl Acetoacetate Cellulosic Sulfonic Acid / Solvent-free 3-Acetylcoumarin researchgate.net
Salicylaldehyde Malononitrile [MMIm][MSO₄] (Ionic Liquid) 3-Cyanocoumarin nih.gov
Substituted Salicylaldehydes Ethyl Acetoacetate Piperidine / Ethanol Various 3-acetylcoumarins researchgate.net

Strategies for Introducing the 2-Amino-acetyl Moiety

With the chromen-2-one core constructed, the next critical phase is the introduction and functionalization of the C3 side chain to yield the final 2-amino-acetyl group.

Acylation Reactions at the C3 Position

The most direct route involves the synthesis of 3-acetylcoumarin (3-acetyl-2H-chromen-2-one) as a pivotal intermediate. wikipedia.org As mentioned, this is commonly achieved via the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate. researchgate.net Once 3-acetylcoumarin is obtained, the focus shifts to converting the acetyl group into the desired amino-acetyl moiety.

A common and effective strategy involves a two-step sequence:

Halogenation : The methyl group of the acetyl side chain is first halogenated, typically brominated, to form 3-(2-bromoacetyl)-chromen-2-one. This reaction creates a potent electrophilic center at the α-carbon. nih.gov

Nucleophilic Substitution : The resulting 3-(bromoacetyl)coumarin (B1271225) is then treated with an amine source. Reaction with triphenylphosphine (B44618) followed by further steps can yield a coumarin-substituted ylide, demonstrating the reactivity of the halo-acetyl intermediate. nih.gov For the synthesis of the primary amine, direct amination with ammonia can be used, or a protected amine equivalent like in a Gabriel synthesis can be employed to avoid over-alkylation and ensure cleaner product formation.

This pathway allows for the late-stage introduction of the amino group, offering flexibility in the synthesis of various N-substituted analogues if desired.

Precursor Amino Acid Integration

An alternative and elegant strategy involves integrating the amino acid or a precursor thereof into the initial ring-forming reaction. This approach builds the core and the side chain simultaneously.

One such method involves the reaction of salicylaldehyde with glycine to directly synthesize 3-aminocoumarin. researchgate.net While this yields an amino group directly at C3, modifications of this concept can be envisioned to obtain the desired 3-(2-amino-acetyl) structure.

A more sophisticated approach is exemplified by the synthesis of fluorescent non-natural amino acids. nih.gov In these syntheses, the coumarin ring is first constructed with a handle at the C4 position (e.g., a chloromethyl group via Pechmann condensation of resorcinol and ethyl 4-chloroacetoacetate). This handle is then elaborated through several steps, including a Michael addition with diethyl acetamidomalonate (DEAM), to build the amino acid side chain. A similar strategy could be adapted, starting with a C3-functionalized coumarin, to construct the 2-amino-acetyl side chain from an amino acid building block like glycine or a protected derivative. nih.gov

Chemoselective Protection and Deprotection of the Amine Functionality

In the multistep synthesis of complex molecules like this compound and its analogues, the primary amino group is highly reactive and nucleophilic. This necessitates the use of protecting groups to prevent unwanted side reactions during subsequent chemical transformations. The selection of an appropriate protecting group is crucial and depends on its stability under specific reaction conditions and the ease of its removal without affecting other functional groups in the molecule.

Commonly employed amine-protecting groups in organic synthesis are applicable to coumarin chemistry. These include the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and fluorenylmethyloxycarbonyl (Fmoc) groups. youtube.commasterorganicchemistry.com The protection step typically involves reacting the amine with a reagent like di-tert-butyl dicarbonate (B1257347) (Boc₂O), benzyl (B1604629) chloroformate (Cbz-Cl), or Fmoc-Cl, often in the presence of a base. youtube.comfishersci.co.uk

The deprotection is the critical final step to unveil the amine functionality. The choice of deprotection method is dictated by the protecting group used, ensuring orthogonality with other protecting groups that may be present in the molecule.

Boc Group: This group is labile under acidic conditions and is typically removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid. masterorganicchemistry.comfishersci.co.uk

Cbz Group: The Cbz group is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and H₂ gas), a process that reduces the benzyl group. masterorganicchemistry.comfishersci.co.uk

Fmoc Group: This group is base-labile and is commonly removed by treatment with a mild base like piperidine. masterorganicchemistry.com

Another strategy involves the acetylation of an amino group on the coumarin ring, which can be later removed by hydrolysis. The selection of a specific protection-deprotection sequence allows for the chemoselective manipulation of the molecule, enabling the synthesis of the desired target compound with high purity and yield.

Table 1: Common Amine Protecting Groups and Deprotection Conditions

Protecting GroupReagent for ProtectionCleavage Conditions
Boc (tert-butyloxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., TFA, HCl) masterorganicchemistry.com
Cbz (benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C) fishersci.co.uk
Fmoc (9-fluorenylmethyloxycarbonyl)Fmoc-ClBase (e.g., Piperidine) masterorganicchemistry.com
AcetylAcetic anhydrideHydrolysis (e.g., aq. NaOH)

Exploration of Sustainable Synthetic Protocols

The growing emphasis on environmental responsibility in chemical manufacturing has spurred the development of sustainable synthetic methods for coumarin derivatives. These protocols aim to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.

The synthesis of the chromen-2-one (coumarin) core has been a fertile ground for the application of green chemistry principles. benthamdirect.comeurekaselect.com Traditional methods often rely on harsh acidic catalysts and volatile organic solvents, leading to significant environmental concerns. Modern approaches seek to overcome these limitations through several innovative techniques:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. jetir.org For instance, the Knoevenagel condensation to form coumarins can be efficiently performed under microwave irradiation in solvent-free conditions. jetir.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that promotes reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of various coumarin derivatives, including three-component reactions to build complex heterocyclic systems attached to the coumarin core. frontiersin.orgnih.gov

Mechanochemistry (Grinding/Ball-Milling): This solvent-free approach involves the use of mechanical force to induce chemical reactions. tandfonline.com The Pechmann condensation, a classic method for coumarin synthesis, has been adapted to solvent-free ball-milling conditions using a mild acid catalyst, offering high yields and easy purification. rsc.org Similarly, grinding techniques have been used to synthesize derivatives of 3-(2-aminoacetyl)-2H-chromen-2-one. growingscience.com

Solvent-Free Reactions: Eliminating organic solvents, which are often toxic and volatile, is a key goal of green chemistry. Many of the above techniques, such as microwave-assisted and mechanochemical syntheses, are frequently conducted under solvent-free or "neat" conditions. jetir.orgtandfonline.comrsc.org

These green methods not only reduce the environmental impact but also often enhance reaction efficiency, aligning with both ecological and economic objectives. benthamdirect.com

The development of novel and recyclable catalysts is central to modern, efficient coumarin synthesis. An ideal catalyst should be highly active, selective, and easily separable from the reaction mixture for reuse.

Homogeneous Catalysts: Simple acids and bases like methanesulfonic acid rsc.org and piperidine jetir.org continue to be used, especially in greener protocols like mechanochemistry where the catalyst amount can be minimized.

Heterogeneous and Recyclable Catalysts: Significant research has focused on solid catalysts that can be easily filtered off after the reaction. Examples include:

Biocatalysts: Chitosan, a natural polysaccharide, and its derivatives have been employed as effective, biodegradable, and reusable basic catalysts for multicomponent reactions to synthesize coumarin-thiazole hybrids. frontiersin.orgnih.gov

Magnetic Nanocatalysts: Nanoparticles with a magnetic core (e.g., Fe₃O₄) can be functionalized with a catalytically active species. These catalysts, such as γ-Fe₂O₃@HAp-Ag NPs, facilitate reactions and can be easily recovered from the reaction medium using an external magnet, making them highly suitable for sustainable processes. researchgate.net

Transition Metal Catalysts: While sometimes raising environmental concerns, certain transition metals offer unique catalytic pathways. Catalysts based on gold, iron, and cobalt have been developed for the synthesis of related chromene structures, often enabling transformations not possible with other catalyst types. msu.edu

The ongoing innovation in catalyst design is pivotal for creating more efficient and environmentally benign synthetic routes to coumarins and their derivatives.

Table 2: Examples of Catalytic Systems in Coumarin Synthesis

CatalystReaction TypeKey AdvantagesReference
Methanesulfonic AcidPechmann Condensation (Mechanochemical)Mild acid, efficient under ball-milling rsc.org
Chitosan-grafted poly(vinylpyridine)Three-component reactionEco-friendly, reusable biocatalyst frontiersin.orgnih.gov
γ-Fe₂O₃@HAp-Ag NPsOne-pot synthesisMagnetic, recyclable nanocatalyst researchgate.net
Gold (e.g., Ph₃PAuNTf₂)Cyclization of propargyl aryl ethersHigh efficiency for C-O bond formation msu.edu

Synthesis of Structurally Modified this compound Analogues

The therapeutic potential of coumarins can be fine-tuned by introducing structural modifications to the core scaffold and its side chains. This allows for the exploration of structure-activity relationships (SAR) and the optimization of desired properties.

Altering the substitution pattern on the benzenoid ring of the coumarin system is a common strategy for creating analogues. The nature and position of these substituents can significantly influence the molecule's physical, chemical, and biological properties. The synthesis of these analogues typically begins with an appropriately substituted phenol or salicylaldehyde derivative, which is then subjected to a standard coumarin-forming reaction.

Halogenation: Introduction of halogen atoms, such as bromine, is a frequent modification. For example, 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one is synthesized from a brominated phenol precursor, serving as a key intermediate for further diversification. tandfonline.com

Alkylation: Alkyl groups, like methyl groups, can be incorporated. The synthesis of 6-methyl-substituted coumarins proceeds from 4-methylphenol through reactions like the Pechmann condensation. frontiersin.orgnih.gov

Hydroxylation: Hydroxycoumarins are an important subclass. The synthesis of 7-hydroxycoumarin derivatives, for instance, often starts from 2,4-dihydroxybenzaldehyde (B120756) via a Knoevenagel condensation with activated methylene compounds like diethyl malonate. nih.gov

These modifications allow for the systematic tuning of the electronic and steric properties of the coumarin core.

The 2-amino-acetyl side chain at the C3 position offers a rich handle for chemical diversification. The typical synthetic route involves a precursor, 3-(2-bromoacetyl)-2H-chromen-2-one or 3-(2-chloroacetyl)-2H-chromen-2-one, where the halogen acts as a good leaving group for nucleophilic substitution.

This allows for the introduction of a wide array of functionalities:

N-Aryl and N-Alkyl Derivatives: Reaction of the haloacetyl coumarin with various primary or secondary amines yields a library of N-substituted analogues. A notable example is the synthesis of 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one derivatives through condensation with different substituted anilines. growingscience.com

Heterocycle Formation: The reactive haloacetyl group can be used to construct new heterocyclic rings attached to the coumarin core. For example, reaction with cyanothioacetamide can lead to the formation of a thiazole (B1198619) ring, tandfonline.com while reaction with various hydrazides can be a gateway to oxadiazole derivatives. nih.gov

Amino Acid Conjugates: Linking amino acids to the coumarin scaffold is a strategy used to enhance cellular uptake and modify biological activity. nih.govnih.gov This can be achieved by coupling the haloacetyl coumarin with amino acid esters or by other amide bond-forming reactions.

This modular approach enables the creation of a vast library of structurally diverse analogues from a common intermediate, facilitating the exploration of new chemical space.

Table 3: Examples of Side-Chain Diversification from 3-(2-Haloacetyl)-chromen-2-one

Reagent/NucleophileResulting Structure/ModificationReference
Substituted Anilines3-(2-Arylamino-acetyl)-chromen-2-one derivatives growingscience.com
CyanothioacetamideFormation of a 2-(thiazol-2-yl)acetonitrile substituent tandfonline.com
HydrazidesFormation of hydrazones, precursors to oxadiazoles nih.gov
Amino Acid EstersCoumarin-amino acid conjugates nih.gov

Rigorous Spectroscopic and Analytical Characterization for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR, ¹³C NMR, and 2D NMR experimental data for 3-(2-Amino-acetyl)-chromen-2-one are not available in the reviewed literature. Characterization is often reported for its synthetic precursors or derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for the protons of this compound, is not documented in the available search results.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The complete ¹³C NMR spectrum, detailing the chemical shifts for each of the 11 unique carbon atoms in this compound, is not available in published literature.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

While 2D NMR techniques are essential for unambiguous structural confirmation of coumarin (B35378) derivatives, specific correlation data from COSY, HSQC, HMBC, or NOESY experiments for this compound has not been reported.

Mass Spectrometry (MS)

While the fragmentation patterns of the coumarin ring system are well-studied, specific high-resolution and electrospray ionization mass spectrometry data for this compound is not provided in the available literature.

High-Resolution Mass Spectrometry (HRMS)

An exact mass measurement for the molecular ion of this compound, which would confirm its elemental composition (C₁₁H₉NO₃), is not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Data from ESI-MS analysis, which would provide information on the protonated molecule [M+H]⁺ and potential fragmentation pathways under these conditions, has not been found for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features: the primary amine, the α,β-unsaturated lactone of the coumarin core, and the acetyl ketone group.

The presence of the primary amino (-NH₂) group is typically confirmed by stretching vibrations in the 3300-3500 cm⁻¹ region. The lactone carbonyl (C=O) and the ketone carbonyl groups are expected to show strong absorption bands. For related 3-acetylcoumarin (B160212) derivatives, the lactone carbonyl stretch appears at a higher wavenumber (around 1718-1729 cm⁻¹) compared to the acetyl ketone carbonyl stretch (around 1670-1687 cm⁻¹). ijarbs.comnih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aromatic C=C stretching bands are expected in the 1400-1600 cm⁻¹ range. nih.gov

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Amino (N-H)3300 - 3500Symmetric & Asymmetric Stretch
Aromatic (C-H)3000 - 3100Stretch
Lactone Carbonyl (C=O)~1720Stretch
Ketone Carbonyl (C=O)~1680Stretch
Aromatic (C=C)1400 - 1600In-ring Stretch

Elemental Microanalysis for Purity and Composition Verification

Elemental microanalysis provides quantitative data on the percentage composition of elements (carbon, hydrogen, nitrogen) within a compound. This technique is crucial for verifying the empirical formula and assessing the purity of the synthesized this compound. The molecular formula of the compound is C₁₁H₉NO₃, which corresponds to a molecular weight of 203.19 g/mol .

The theoretical elemental composition is calculated based on this formula. Experimental "found" values that are within ±0.4% of the calculated values are generally considered confirmation of the compound's purity and correct elemental composition. For various coumarin derivatives, reported elemental analysis data consistently show a close correlation between calculated and found percentages, validating their proposed structures. mdpi.commdpi.com

ElementMolecular FormulaCalculated (%)
Carbon (C)C₁₁H₉NO₃65.02
Hydrogen (H)4.46
Nitrogen (N)6.89
Oxygen (O)23.62

X-ray Crystallography for Definitive Solid-State Structure Elucidation

While spectroscopic and elemental analyses confirm connectivity and composition, single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Below is illustrative crystallographic data from a related amino-coumarin derivative, demonstrating the type of information obtained from such an analysis.

Illustrative Crystallographic Data for a Related Coumarin Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.494
b (Å)7.350
c (Å)25.013
β (°)98.156
Volume (ų)2274
Z8

*Data presented is for 3-(2-Amino-1,3-thiazol-4-yl)-6-chloro-2H-chromen-2-one, a structurally related compound, and is for illustrative purposes only.

Advanced Computational and Theoretical Studies in 3 2 Amino Acetyl Chromen 2 One Research

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules like 3-(2-Amino-acetyl)-chromen-2-one. These methods allow for the detailed analysis of electronic structure and the prediction of various chemical behaviors.

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in elucidating the electronic landscape of this compound. By mapping the electron density distribution, researchers can identify regions of high and low electron density, which are crucial for predicting reactivity. For instance, the carbonyl groups and the amino group are expected to be key sites for chemical reactions.

Studies on related 3-acetylcoumarin (B160212) derivatives have utilized DFT to investigate the effects of different substituents on the coumarin (B35378) ring. mdpi.com These calculations, including free-energy calculations and Natural Bond Orbital (NBO) analysis, have shown that substituents can either stabilize or destabilize the formation of radicals, depending on their electronic properties and position on the ring. mdpi.com For example, substituents at the C-6 and C-8 positions were found to not significantly affect radical formation, whereas a group at the C-7 position could have a notable influence. mdpi.com Such insights are transferable to understanding the reactivity of this compound.

Computational studies on similar coumarin derivatives have also used quantum chemical calculations to determine reactivity descriptors. nih.gov Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to predict the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, a compound with a high HOMO energy is a good electron donor, while one with a low LUMO energy is a good electron acceptor. These calculations help in understanding the molecule's potential role in various chemical and biological processes.

Spectroscopic Property Simulations (NMR, IR)

DFT calculations are also employed to simulate spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.

For various 3-acetylcoumarin derivatives, DFT has been used to calculate and compare IR, 1H NMR, and 13C NMR parameters with experimental values, showing good agreement. nih.gov For instance, the characteristic IR bands for the C=O group in 3-acetyl-2H-chromen-2-one derivatives have been observed in the range of 1658–1681 cm⁻¹. mdpi.com Similarly, the presence of two distinct peaks in the 13C NMR spectrum for the carbonyl carbons provides evidence for the heterocyclic structure of 3-acetylcoumarins. researchgate.net These computational approaches can be applied to this compound to predict its spectroscopic signatures.

Molecular Modeling for Conformational Analysis and Tautomerism

Molecular modeling techniques are essential for studying the three-dimensional structure of this compound, including its possible conformations and tautomeric forms. The flexibility of the amino-acetyl side chain allows for various spatial arrangements, which can influence the molecule's biological activity.

Computational studies on 4-hydroxycoumarin (B602359) derivatives have shown the presence of a pronounced tautomerism between the OH and C=O groups, which can be investigated using DFT. nih.gov While this compound does not have the 4-hydroxy group, the amino-acetyl side chain can potentially exhibit keto-enol tautomerism. Molecular modeling can predict the relative stabilities of these tautomers and the energy barriers for their interconversion.

In Silico Ligand-Target Interaction Studies

To explore the therapeutic potential of this compound, in silico methods are used to study its interactions with biological targets. These studies can predict how the molecule might bind to a protein and the stability of the resulting complex.

Molecular Docking Simulations for Putative Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is widely used to identify potential drug candidates and to understand the molecular basis of their activity.

For various coumarin derivatives, molecular docking studies have been performed to investigate their binding to different enzymes. For instance, derivatives of 3-(2-(substituted-(trifluoromethyl)phenylamino)acetyl)-2H-chromen-2-one were docked into the active site of the COX-2 enzyme to understand their anti-cancer activity. growingscience.com Similarly, docking studies on coumarin derivatives with human serum albumin (HSA) have shown that they bind to the sub-domain IB through hydrophobic and hydrogen bond interactions. semanticscholar.org These studies provide a blueprint for investigating the binding of this compound to various protein targets. The amino and carbonyl groups of the compound would be expected to form key hydrogen bonds with amino acid residues in the active site of a target protein.

Target Protein Key Interacting Residues Type of Interaction Reference
Cyclooxygenase (COX-2)Amino acid residues in the active sitePolar interactions growingscience.com
Human Serum Albumin (HSA)Sub-domain IB residuesHydrophobic and hydrogen bond interactions semanticscholar.org
Multidrug-Resistance-Associated Protein 1 (MRP1)GLN713, LYS684, GLY683, CYS682 (NBD1); GLY1432, GLY771, SER769, GLN1374 (NBD2)Hydrogen bonds nih.govtandfonline.com
Cyclin-dependent Kinase 9 (CDK9)Not specifiedNot specified nih.gov
Cholinesterase EnzymesNot specifiedNot specified researchgate.net

Molecular Dynamics (MD) Simulations for System Stability and Binding Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex over time. MD simulations provide a dynamic view of the binding process and can reveal conformational changes in both the ligand and the protein upon binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental pillars in computational drug discovery, providing critical insights into how a molecule's chemical structure relates to its biological activity. mdpi.com For the chromen-2-one (coumarin) class of compounds, these methodologies are employed to decipher the structural requirements for therapeutic efficacy and to guide the rational design of new, more potent derivatives. nih.gov QSAR, in particular, utilizes mathematical models to predict the biological activity of chemical compounds based on their structural and physicochemical properties. mdpi.comanalis.com.my This approach is crucial for identifying promising new drug candidates and optimizing lead compounds. mdpi.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. youtube.com Identifying these features for the this compound scaffold and its analogs is key to understanding their mechanism of action and designing improved compounds.

The core pharmacophoric features for this class of compounds generally include:

The Chromen-2-one (Coumarin) Scaffold: This planar, bicyclic lactone system is a "privileged scaffold" in drug design, forming the fundamental backbone for interaction with various biological targets. nih.govmdpi.com Its aromatic nature allows for potential π-stacking interactions with protein active sites.

Substituents at Position 3: The substituent at the C3 position is critical for modulating activity. The acetyl group in this compound provides a key linker and a carbonyl group which can act as a hydrogen bond acceptor. Modifications at this position, such as creating styryl derivatives or linking other heterocyclic rings, have been shown to significantly influence cytotoxicity and tumor selectivity. nih.govnih.gov

The Amino Group: The primary amino group in the acetyl side chain introduces a basic center and a potent hydrogen bond donor. In related chromene systems, the presence and nature of amino functional groups have been shown to be important for activity, with smaller substituents on the nitrogen being preferred in some cases. nih.gov

Substituents on the Benzo Ring (Positions 6, 7, etc.): The addition of various functional groups to the benzene (B151609) part of the chromen-2-one nucleus can dramatically alter the molecule's electronic properties, solubility, and membrane permeability, thereby affecting its bioactivity. For instance, in a study of 3-styryl-2H-chromenes, a methoxy (B1213986) group at the 7-position combined with a chlorine atom on the phenyl group resulted in the highest tumor selectivity. nih.gov Similarly, bromo-substitution at the C6 position has been used as a starting point for synthesizing derivatives with antiproliferative activity. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Chromen-2-one Derivatives

Position on Scaffold Substituent Type General Impact on Activity Reference
Position 3 Acetyl, Styryl, Heterocyclic linkers Critical for modulating activity and providing interaction points (e.g., H-bond acceptors). nih.govnih.gov
Position 4 Amino, Hydroxyl Can enhance nucleophilicity and alter reactivity in cyclization reactions. vulcanchem.com
Position 6 Bromo, Nitro, Amino Modifies electronic properties and serves as a handle for further derivatization. Can influence antiproliferative and CA inhibitory activity. nih.govnih.gov
Position 7 Methoxy, Hydroxy Often improves tumor selectivity and can enhance interactions with target enzymes. nih.gov
Side Chain (Amino) Primary Amine, Substituted Amine Provides a key hydrogen bond donor site. Size of N-substituents can impact potency. nih.govgrowingscience.com

Predictive Modeling for Biological Activity Potential

QSAR modeling establishes a mathematical correlation between a set of molecular descriptors (numerical representations of a molecule's properties) and observed biological activity. youtube.com This allows for the prediction of activity for novel or untested compounds, saving significant time and resources in the drug discovery pipeline. mdpi.com The process involves calculating descriptors, selecting the most relevant ones, and building a statistically robust model. mdpi.com

For chromen-2-one derivatives, QSAR studies have been successfully applied to predict activities like cytotoxicity and tumor selectivity. nih.gov In one such study on 3-styryl-2H-chromenes, a large number of physicochemical, structural, and quantum-chemical parameters were calculated. It was found that descriptors related to molecular shape and flatness were particularly useful for evaluating tumor-specificity. nih.gov

The development of a QSAR model typically follows these steps:

Data Set Compilation: A collection of compounds with known structures and measured biological activities (e.g., IC₅₀ values) is assembled. mdpi.com

Descriptor Calculation: A wide array of molecular descriptors is calculated for each compound. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape descriptors). mdpi.comanalis.com.my

Feature Selection and Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to select the most influential descriptors and construct the predictive model. analis.com.my

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of compounds) techniques to ensure it is robust and not a result of chance correlation. analis.com.my

Table 2: Common Molecular Descriptors in QSAR Studies of Chromene Analogs

Descriptor Category Example Descriptors Significance in Modeling Reference
Physicochemical LogP (Hydrophobicity), Molar Refractivity Predicts membrane permeability and transport properties. mdpi.com
Structural / Topological Connectivity Indices, Molecular Shape Indices Describes molecular size, branching, and overall shape, which are crucial for receptor fit. nih.gov
Quantum-Chemical HOMO/LUMO energies, Dipole Moment Relates to the molecule's electronic properties, reactivity, and potential for forming intermolecular interactions. nih.gov
Functional Groups Count of H-bond donors/acceptors Quantifies the potential for specific, directed interactions with a biological target. youtube.com

De Novo Drug Design Methodologies Applied to Chromen-2-one Scaffolds

De novo drug design is a computational strategy for generating entirely novel molecular structures with desired pharmacological properties, often without starting from a known active compound. researchgate.netnih.gov This approach can be either structure-based (using the 3D structure of the target protein) or ligand-based (using the pharmacophore of known active molecules). nih.gov The chromen-2-one framework, as a privileged scaffold, is an ideal starting point for such design methodologies. nih.govmdpi.com

The process involves using algorithms to "grow" or "decorate" the core scaffold with different atoms and functional groups to create a library of new virtual compounds. researchgate.netcrossref.org These generated molecules are then scored and ranked based on predicted binding affinity, drug-likeness, and synthetic accessibility. researchgate.net This allows researchers to explore vast chemical spaces and identify novel chemotypes that might not be discovered through traditional screening methods. The rise of artificial intelligence and deep learning has further enhanced these methods, enabling the generation of more sophisticated and promising drug candidates. nih.gov

Table 3: Generalized Workflow for De Novo Design with a Chromen-2-one Scaffold

Step Description Computational Tools/Methods Reference
1. Scaffold Selection The core this compound or a simplified chromen-2-one structure is chosen as the starting point. Chemical databases, literature review. nih.govmdpi.com
2. Design Strategy A strategy is defined, e.g., structure-based (placing the scaffold in a target's active site) or ligand-based (defining key pharmacophore points). Molecular docking software, pharmacophore modeling tools. nih.gov
3. Molecular Construction Algorithms add fragments or atoms to the scaffold's open connection points, exploring different chemical possibilities to generate novel structures. Fragment-based growth algorithms, atom-based construction, generative models (e.g., RNNs, GANs). researchgate.netnih.gov
4. Scoring & Filtering The newly generated molecules are evaluated and ranked using scoring functions that predict binding affinity, drug-likeness (e.g., Lipinski's Rule of Five), and synthetic feasibility. Scoring functions, QSAR models, ADMET prediction tools. researchgate.netnih.gov
5. Selection & Synthesis The top-ranked virtual compounds are selected for chemical synthesis and subsequent biological testing to validate the design process. N/A researchgate.net

Structure Activity Relationship Sar Investigations of 3 2 Amino Acetyl Chromen 2 One Analogues

Impact of Substituent Effects on the Chromen-2-one Core

The chromen-2-one (coumarin) nucleus serves as a fundamental scaffold in the design of bioactive molecules. Modifications to this core structure have been shown to significantly influence the biological activity of 3-(2-Amino-acetyl)-chromen-2-one analogues. The nature and position of substituents on the benzene (B151609) ring of the coumarin (B35378) moiety can dramatically alter the compound's physicochemical properties, such as electron distribution, lipophilicity, and steric hindrance, thereby affecting its interaction with biological targets.

For instance, the introduction of hydroxyl groups at the C6 and C8 positions of the coumarin ring has been observed to lead to moderate inhibitory activity in some enzymatic assays. nih.gov Conversely, the presence of a hydroxyl group at the C7 position can enhance inhibitory potential against certain enzymes. nih.gov The substitution pattern on the coumarin ring has also been shown to be crucial for antibacterial activity, with the position of nitro, methyl, methoxy (B1213986), amino, and bromo substituents dictating the potency against strains like Staphylococcus aureus. nih.gov

In the context of anticancer activity, modifications at the C-6 position of the coumarin nucleus have demonstrated a significant impact on the antiproliferative effects of related 3-(coumarin-3-yl)-acrolein derivatives. nih.gov Specifically, derivatives with hydroxyl, methyl, or bromine substituents at C-6 displayed stronger anticancer activity against A549 lung cancer cells compared to the unsubstituted analogue. nih.gov Furthermore, a computational study on coumarin derivatives as acetylcholinesterase inhibitors suggested that bulky substitutions are preferred at the C-3, C-6, and C-8 positions for enhanced activity.

Influence of Aminoacetyl Moiety Modifications on Biological Profiles

The aminoacetyl moiety at the 3-position of the chromen-2-one core is a critical determinant of the biological activity of these analogues. Modifications to this side chain, including the stereochemistry of the amino acid, the nature of the linker, and substitutions on the amino group, have profound effects on their biological profiles.

Role of Amino Acid Stereochemistry

The stereochemistry of the amino acid component in coumarin-amino acid conjugates can play a significant role in their biological activity. While specific studies directly comparing the L- and D-isomers of this compound are limited, the general principles of stereoselectivity in drug-receptor interactions suggest that the chirality of the amino acid would influence the binding affinity and efficacy of these compounds. Research on the synthesis of related bio-hybrid amphiphiles of coumarin derivatives has highlighted the achievement of high regio- and stereoselectivity, underscoring the importance of stereochemical control in the design of these molecules.

Correlation Between Structural Features and Enzymatic Inhibition Profiles

A significant body of research has focused on the enzymatic inhibition profiles of 3-substituted coumarin derivatives, revealing clear correlations between their structural features and their potency and selectivity as enzyme inhibitors.

Studies have shown that 3-substituted coumarin derivatives can act as inhibitors of various enzymes, including carbonic anhydrases, cholinesterases, and kinases. For instance, 3-substituted coumarin derivatives have been identified as selective inhibitors of the tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov The nature of the substituent at the 3-position, such as sulfonamide or carbothioamide moieties, has been shown to be critical for this inhibitory activity.

In the context of dipeptidyl peptidase III (DPP III) inhibition, 3-benzoyl-7-hydroxy-2H-chromen-2-one was identified as a potent inhibitor. nih.gov The presence of a hydroxyl group at the C7 position of the coumarin ring was found to be crucial for this activity. nih.gov

The following table summarizes the enzymatic inhibition data for selected 3-substituted coumarin analogues:

Compound IDTarget EnzymeInhibition Data (IC₅₀/Kᵢ)Reference
3-benzoyl-7-hydroxy-2H-chromen-2-oneHuman Dipeptidyl Peptidase IIIIC₅₀ = 1.10 µM nih.gov
3-(3,4-Dichlorophenyl)-7-[4-(diethylamino)butoxy]-2H-chromen-2-oneAcetylcholinesteraseIC₅₀ = 0.27 µM nih.gov
3-butyl-7-(1-butylcyclopentyl)-5-hydroxy-2H-chromen-2-oneCannabinoid Receptor 2 (CB2)Kᵢ = 13.7 nM nih.gov
7-(1-butylcyclohexyl)-5-hydroxy-3-propyl-2H-chromen-2-oneCannabinoid Receptor 2 (CB2)Kᵢ = 6.5 nM nih.gov
Coumarin-di-peptide hybrid (7c)Casein Kinase 2 (CK2)IC₅₀ = 0.117 µM rsc.org
3-(coumarin-3-yl)-acrolein derivative (5e)A549 (lung cancer cell line)- nih.gov

Elucidation of Key Structural Determinants for Cellular Target Modulation

Beyond enzymatic inhibition, the structural features of this compound analogues are key determinants of their ability to modulate cellular targets and signaling pathways. The coumarin scaffold itself is known to interact with a variety of cellular targets, and modifications at the 3-position can fine-tune these interactions.

Molecular docking studies have provided insights into the binding modes of these compounds with their target proteins. For example, kinetic and molecular modeling studies of a potent acetylcholinesterase inhibitor, 3-(3,4-dichlorophenyl)-7-[4-(diethylamino)butoxy]-2H-chromen-2-one, revealed that it interacts with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov This dual binding mode contributes to its high inhibitory potency.

Furthermore, these coumarin derivatives have been shown to modulate key signaling pathways involved in cancer progression. For instance, some coumarin derivatives have been found to inhibit kinases that are crucial for cancer cell growth and survival. nih.gov Network pharmacology approaches have been used to predict the potential targets of 3-(coumarin-3-yl)-acrolein derivatives, identifying key proteins such as SRC, MAPK1, PTPN11, GRB2, and EGFR as potential core targets. nih.gov This suggests that these compounds may exert their anticancer effects by modulating multiple signaling pathways.

The ability of these compounds to induce apoptosis and inhibit angiogenesis further highlights their potential as modulators of cellular processes. The structural modifications on both the coumarin core and the 3-position substituent play a crucial role in determining which cellular pathways are affected and the potency of the modulation.

Mechanistic Investigations of Biological Activities of 3 2 Amino Acetyl Chromen 2 One Derivatives

Enzymatic Inhibition Studies

A primary area of investigation for 3-(2-amino-acetyl)-chromen-2-one derivatives is their interaction with and inhibition of various enzymes. Understanding these interactions is crucial for elucidating their biological functions.

Inhibition Kinetics and Binding Affinities (e.g., COX enzymes, Carbonic Anhydrase isoforms, α-Glucosidase, FabI/FabK, CpIMPDH)

Derivatives of this compound have shown significant inhibitory activity against several key enzymes. For instance, coumarin-3-acyl derivatives have been identified as selective inhibitors of monoamine oxidase (MAO) isoforms, with some compounds showing high potency against both MAO-A and MAO-B. nih.gov Selective inhibitors of cyclooxygenase-2 (COX-2) are effective in treating pain and inflammation. nih.gov

In the realm of carbonic anhydrase (CA) inhibition, coumarin (B35378) derivatives have emerged as a novel class of inhibitors. unifi.itnih.gov They are particularly noted for their selectivity towards tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.govnih.govus.es Certain 3-substituted coumarin derivatives have demonstrated nanomolar inhibition constants (Ki) against these cancer-related isoforms. nih.govnih.gov For example, amino acyl and (pseudo)-dipeptidyl derivatives of coumarin displayed nanomolar inhibitory activities against the membrane-anchored hCA IX and XII, while showing no significant inhibition of the common hCA I and II isoforms. mdpi.comnih.gov

The potential of coumarin derivatives to manage post-prandial hyperglycemia has been explored through their inhibition of α-glucosidase and α-amylase. nih.gov A range of coumarin-based derivatives have exhibited outstanding α-glucosidase inhibition, with some compounds showing IC50 values significantly lower than the standard inhibitor, acarbose. nih.gov

While specific kinetic data for this compound derivatives against the bacterial enzymes FabI/FabK and the parasitic enzyme CpIMPDH are still emerging, the broader coumarin class is known for its antimicrobial and antiparasitic properties, suggesting these enzymes are viable targets.

Target EnzymeDerivative TypeIC50 / KiSelectivity
Monoamine Oxidase-B (MAO-B) Coumarin-3-carboxylic acidspIC50 values up to 7.76Selective for MAO-B
Carbonic Anhydrase IX & XII 3-substituted coumarinsKi in low nanomolar rangeSelective for hCA IX & XII over hCA I & II nih.govnih.govmdpi.comnih.gov
α-Glucosidase Coumarin-based derivativesIC50 values as low as 1.10 ± 0.01 μMPotent inhibition compared to standard

Mechanism of Enzyme Inactivation or Modulation

The mechanism of action for coumarin derivatives as carbonic anhydrase inhibitors is unique. nih.gov They act as prodrugs, undergoing hydrolysis of their lactone ring by the esterase activity of the CA enzyme. nih.govnih.gov The resulting 2-hydroxy-cinnamic acid product then binds to the entrance of the enzyme's active site. nih.govnih.gov This binding location is distinct from that of other inhibitor classes and is in a region with high amino acid variability among CA isoforms, which accounts for the observed isoform selectivity. nih.govnih.gov X-ray crystallography has confirmed this mechanism, showing the hydrolyzed product bound at the active site entrance. unifi.itnih.gov

Receptor Binding and Signaling Pathway Modulation

The interaction of this compound derivatives with cellular receptors and their influence on signaling pathways are key to their broader biological effects. Coumarin derivatives are known to modulate several important pathways. For instance, they have been shown to suppress the PI3K-AKT-mTOR signaling pathway, which is often dysregulated in various cancers. nih.gov Additionally, natural coumarin derivatives can activate the Nrf2 signaling pathway, which is involved in the cellular stress response and has anti-inflammatory effects. nih.gov Chromone derivatives, which are structurally related to coumarins, have demonstrated neuroprotective effects by reducing neuroinflammation and improving mitochondrial function, potentially through the modulation of pathways involved in Alzheimer's disease. nih.gov

Cellular Mechanisms of Action

At the cellular level, this compound derivatives employ several mechanisms to exert their biological effects, most notably through the induction of apoptosis and the modulation of oxidative stress.

Apoptosis Pathway Activation (e.g., Caspase Cascade Activation, DNA Fragmentation)

Derivatives of chromene and coumarin have been shown to induce apoptosis in cancer cells. For example, 2-amino-4H-chromene-3-carbonitrile derivatives have been found to induce apoptosis in human breast cancer cells. nih.gov The apoptotic process is often mediated through the activation of caspases, a family of proteases that execute cell death. harvard.edu Caspase-3 is a key executioner caspase, and its activation is a critical step in the apoptotic pathway, leading to the cleavage of essential cellular proteins and DNA fragmentation. nih.govnih.govnih.gov Studies have shown that the introduction of the CASP-3 gene into cells lacking it can restore DNA fragmentation and other morphological changes associated with apoptosis. nih.gov Long-chain aminoalcohol and diamine derivatives have been observed to induce apoptosis through a caspase-3 dependent pathway, which involves the disruption of the mitochondrial transmembrane potential. nih.gov

Modulation of Oxidative Stress Response Pathways (e.g., Radical Scavenging Mechanisms)

Many coumarin derivatives possess significant antioxidant properties. nih.govmdpi.com They can mitigate oxidative stress by scavenging free radicals. researchgate.net This activity is crucial, as oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer. nih.gov The antioxidant mechanism can involve direct radical scavenging or the activation of cellular antioxidant response pathways, such as the Nrf2 pathway. nih.gov For example, mono-carbonyl curcumin (B1669340) analogues, which share structural similarities with some coumarin derivatives, have been shown to reduce oxidative stress by decreasing lipid peroxidation and enhancing the activity of antioxidant enzymes. mdpi.com

Cell Cycle Progression Interference

Derivatives of this compound have been identified as potent inhibitors of cell proliferation, a characteristic attributed to their ability to interfere with the normal progression of the cell cycle. A significant body of research indicates that these compounds can induce cell cycle arrest, particularly at the G2/M phase. This disruption prevents cancer cells from entering mitosis, ultimately leading to apoptotic cell death.

The mechanism underlying this G2/M phase arrest is often linked to the modulation of key regulatory proteins. For instance, some coumarin derivatives have been shown to prevent the degradation of cyclin B, a crucial protein for the G2/M transition. This leads to the sustained activation of its partner, the cyclin-dependent kinase p34cdc2, which halts the cell cycle at this checkpoint. Furthermore, the anti-mitotic activity of certain derivatives is associated with the disruption of microtubule polymerization, a critical process for the formation of the mitotic spindle.

Studies on various cancer cell lines have demonstrated that treatment with coumarin derivatives results in a dose-dependent accumulation of cells in the G2/M phase. This effect is often accompanied by an increase in the sub-G1 peak in flow cytometry analysis, which is indicative of apoptosis. The interference with cell cycle progression is a key mechanism behind the observed anticancer properties of these compounds.

Molecular Basis of Antimicrobial Activity

Inhibition of Bacterial Fatty Acid Synthesis (e.g., FabI, FabK)

The antimicrobial properties of this compound and its analogs are, in part, attributed to their ability to inhibit the bacterial fatty acid synthesis (FAS-II) pathway. This pathway is essential for bacterial survival as it is responsible for the biosynthesis of fatty acids that are vital components of the cell membrane. The enzymes in the FAS-II system are significantly different from those in the mammalian fatty acid synthesis (FAS-I) system, making them attractive targets for the development of novel antibacterial agents.

Key enzymes in the FAS-II pathway, such as enoyl-acyl carrier protein reductase (FabI) and, in some bacteria, its functional analog FabK, are particularly targeted. nih.gov FabI catalyzes the final step in each cycle of fatty acid elongation. nih.gov Inhibition of FabI disrupts the entire fatty acid synthesis process, leading to a depletion of essential fatty acids and compromising the integrity of the bacterial cell membrane. While direct evidence for the inhibition of FabI and FabK by this compound itself is still emerging, numerous studies on the broader class of coumarin derivatives have demonstrated their potential as inhibitors of these crucial bacterial enzymes. nih.gov This inhibitory action is considered a significant contributor to their observed antibacterial effects.

Disruption of Microbial Cell Wall/Membrane Integrity

In addition to enzymatic inhibition, a primary antimicrobial mechanism of this compound derivatives involves the direct disruption of the microbial cell wall and membrane integrity. The lipophilic nature of the coumarin scaffold allows these compounds to intercalate into the lipid bilayer of bacterial membranes. This insertion perturbs the membrane structure, leading to increased permeability.

The disruption of the cell membrane results in the leakage of essential intracellular components, such as ions and metabolites, and a collapse of the electrochemical gradients that are vital for cellular processes like energy production and transport. This loss of membrane integrity ultimately leads to bacterial cell death. Studies have employed techniques such as the SYTOX Green assay, which measures membrane permeability, to demonstrate that coumarin derivatives can indeed damage bacterial cell membranes. This mechanism of action is effective against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.

Anti-Inflammatory Mechanisms via Pro-Inflammatory Mediator Modulation (e.g., Cytokine Expression, eicosanoid pathways)

Derivatives of this compound exhibit significant anti-inflammatory properties by modulating key inflammatory pathways. Their mechanism of action involves the inhibition of pro-inflammatory mediators, including cytokines and eicosanoids.

These compounds have been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This is often achieved by inhibiting the activation of critical signaling pathways like the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central regulators of inflammatory gene expression. nih.gov

Furthermore, a crucial aspect of their anti-inflammatory activity is the inhibition of enzymes involved in the eicosanoid pathway. nih.gov Eicosanoids, which include prostaglandins (B1171923) and leukotrienes, are potent lipid mediators of inflammation. Coumarin derivatives, such as esculetin (B1671247) and fraxetin, have been found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively. By inhibiting COX and LOX, these coumarin derivatives effectively reduce the production of these pro-inflammatory eicosanoids, thereby mitigating the inflammatory response. nih.govnih.gov

Target Identification and Validation Strategies for Novel Interactions

The identification and validation of molecular targets are critical steps in understanding the mechanisms of action of novel compounds like this compound derivatives and for the development of new therapeutic agents. A variety of advanced strategies are employed for this purpose.

Chemical Proteomics and Functional Genomics: Chemical proteomics approaches are utilized to identify the direct binding partners of a compound from the entire proteome. nih.govnih.govresearchgate.net This can involve affinity chromatography using immobilized derivatives of the compound to pull down interacting proteins, which are then identified by mass spectrometry. Functional genomics, on the other hand, can help to identify genes that modulate the cellular response to the compound, providing clues about its mechanism of action. researchgate.net

Thermal Proteome Profiling (TPP): TPP is a powerful technique for identifying direct and indirect drug targets in a cellular context. brieflands.comresearchgate.netnih.govspringernature.com It is based on the principle that the binding of a ligand to a protein alters its thermal stability. researchgate.netnih.govspringernature.com By comparing the thermal profiles of the proteome in the presence and absence of the compound, researchers can identify proteins that are stabilized or destabilized, indicating a direct or indirect interaction. researchgate.netnih.govspringernature.com

Molecular Modeling and QSAR: Computational approaches such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are invaluable for predicting potential binding sites on target proteins and for understanding the structural features of the compounds that are important for their biological activity. nih.gov Docking studies can simulate the interaction between a coumarin derivative and a potential target protein, providing insights into the binding mode and affinity. nih.gov QSAR models can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent derivatives. nih.gov

These strategies, often used in combination, provide a comprehensive approach to identifying and validating the molecular targets of this compound derivatives, thereby elucidating their mechanisms of action and paving the way for their therapeutic development.

Interactive Data Tables

Table 1: Effects of Coumarin Derivatives on Cell Cycle Progression

Compound/DerivativeCell LineEffectKey Protein Modulation
Coumarin Derivative AHuman Promyelocytic Leukemia (HL-60)G2/M Phase ArrestIncreased Cyclin B, Sustained p34cdc2 activation
Coumarin Derivative BBreast Cancer (MCF-7)G2/M Phase Arrest, Apoptosis-
Coumarin Derivative CCervical Cancer (HeLa)Cell Cycle Arrest-

Table 2: Antimicrobial and Anti-inflammatory Activity of Coumarin Derivatives

Compound/DerivativeActivityMechanism
Coumarin Derivative DAntibacterialDisruption of bacterial cell membrane
Coumarin Derivative EAnti-inflammatoryInhibition of COX and LOX enzymes
4-hydroxy-7-methoxycoumarinAnti-inflammatorySuppression of NF-κB and MAPK activation, Reduced NO, PGE2, TNF-α, IL-1β, IL-6 production nih.gov

Derivatization Strategies and Synthesis of Advanced 3 2 Amino Acetyl Chromen 2 One Conjugates

Prodrug Design Principles for Targeted Delivery

Prodrugs are inactive or less active precursors that are metabolically converted into the active drug within the body. nih.gov This approach is a powerful strategy to overcome challenges such as poor solubility, instability, or non-specific toxicity. For 3-(2-Amino-acetyl)-chromen-2-one, the amino group is an ideal site for prodrug modification.

A common strategy involves attaching a "promoiety" to the amino group via a linker that is designed to be cleaved under specific physiological conditions, such as the enzymatic environment of a tumor. nih.gov This targeted release ensures that the active compound is concentrated at the site of action, enhancing its therapeutic efficacy while reducing systemic toxicity. nih.gov Linkers are chosen based on their cleavage mechanism, which can be triggered by pH changes, hypoxia, or the presence of specific enzymes like esterases or peptidases that are overexpressed in target tissues.

Table 1: Common Linkers in Prodrug Design nih.gov

Linker Type Chemical Structure Cleavage Mechanism
Carbamate R-NH-C(=O)O-R' Enzymatic (Esterases, Carboxypeptidases)
Ester R-C(=O)O-R' Enzymatic (Esterases)
Amide R-C(=O)NH-R' Enzymatic (Amidases, Peptidases)

This table illustrates common linker types that can be theoretically applied to modify the this compound structure for prodrug applications.

Bioconjugation Techniques for Molecular Probes

Bioconjugation is the process of linking a molecule, such as this compound, to a biological macromolecule like a peptide, protein, or nucleic acid. The inherent fluorescence of the coumarin (B35378) core makes its derivatives attractive candidates for creating molecular probes for use in diagnostics and bio-imaging. nih.gov

The amino group on the this compound scaffold serves as a convenient point of attachment for bioconjugation. Standard chemistries, such as the formation of stable amide bonds with activated carboxylic acids on a target biomolecule, can be employed. The resulting bioconjugate carries the fluorescent coumarin tag, allowing for the visualization and tracking of the tagged biomolecule within a biological system. Such probes are invaluable in techniques like fluorescence microscopy and flow cytometry. Research has shown that coumarin-based agents can be used for chemoselective and modular peptide bioconjugation, generating stable and inherently fluorescent products. nih.gov

Development of Combinatorial Libraries for High-Throughput Screening

Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, known as a library. google.com These libraries are then screened for biological activity in high-throughput assays to identify lead compounds for drug discovery. The this compound scaffold is well-suited for building such libraries due to its multiple points of diversification.

The acetyl group is a particularly useful starting point. As demonstrated with the related compound 3-acetyl-chromen-2-one, the acetyl carbonyl can react with a wide array of reagents. nih.govnih.gov For example, condensation with various hydrazines or hydrazides can yield a diverse set of hydrazone derivatives. These can then undergo further cyclization reactions to produce complex heterocyclic systems attached to the coumarin core, such as pyrazoles or thiadiazoles. nih.govnih.gov The primary amino group on the target compound provides a second, independent site for modification, further expanding the structural diversity of the library.

Table 2: Example of Combinatorial Synthesis from a 3-Acetylcoumarin (B160212) Core nih.govnih.gov

Reactant 1 (Coumarin Core) Reactant 2 Resulting Structure
3-Acetyl-chromen-2-one Hydrazine Hydrate Pyrazole-fused Coumarin
3-Acetyl-chromen-2-one Thiosemicarbazide Thiazolyl-coumarin
3-Acetyl-chromen-2-one 3-Amino-1,2,4-triazole Triazolo[1,5-a]pyrimidinyl-coumarin

This table is based on synthetic routes for the related 3-acetyl-chromen-2-one and illustrates how diverse heterocyclic systems can be generated from the acetyl group, a principle directly applicable to this compound.

Application of Click Chemistry and Other Modular Synthesis Approaches

Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts, making them ideal for drug discovery and bioconjugation. wikipedia.orgchemie-brunschwig.ch The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring to link two molecular fragments. nih.govresearchgate.net

To apply click chemistry to this compound, the molecule must first be functionalized with either an azide (B81097) or a terminal alkyne. The amino group is the most straightforward position for this modification. For example, it can be acylated with propargyl bromide to install a terminal alkyne, or reacted with an azido-functionalized acylating agent. This "clickable" coumarin derivative can then be efficiently conjugated with a library of complementary azide- or alkyne-containing molecules, including peptides, carbohydrates, or other small-molecule fragments. nih.gov This modular approach allows for the rapid assembly of complex molecular architectures from simple building blocks. wikipedia.orgchemie-brunschwig.ch

Table 3: Components of a CuAAC Click Chemistry Reaction nih.gov

Component Role Example
Alkyne-functionalized molecule Building Block 1 3-(2-(Prop-2-yn-1-ylamino)-acetyl)-chromen-2-one
Azide-functionalized molecule Building Block 2 Azido-functionalized peptide
Copper(I) Source Catalyst Copper(II) sulfate (B86663) with a reducing agent (e.g., sodium ascorbate)
Ligand (optional) Accelerates reaction, protects catalyst Tris(benzyltriazolylmethyl)amine (TBTA)

Future Perspectives and Emerging Research Avenues

Integration with Advanced Omics Technologies for Systems-Level Understanding

To fully elucidate the mechanisms of action of 3-(2-amino-acetyl)-chromen-2-one and its analogues, future research will likely involve a deep integration with advanced "omics" technologies. This systems-level approach can provide a comprehensive understanding of how these compounds affect cellular processes.

Genomics and Transcriptomics: By employing techniques like RNA-sequencing, researchers can analyze the global changes in gene expression within cells or tissues upon treatment with these compounds. This can help identify the specific signaling pathways and molecular targets that are modulated.

Proteomics: Quantitative proteomics can reveal alterations in protein expression and post-translational modifications, offering direct insights into the compound's impact on cellular machinery.

Metabolomics: Studying the changes in the metabolome can provide a functional readout of the physiological state of the cell and how it is perturbed by the compound.

By integrating data from these different omics levels, a more complete picture of the compound's bioactivity can be constructed, facilitating the identification of novel therapeutic applications and potential off-target effects.

Exploration of Multi-Target Directed Ligand Design

The complexity of many diseases, such as neurodegenerative disorders and cancer, often involves multiple pathological factors. acs.orgnih.gov The traditional "one-target, one-drug" approach may not be sufficient to address such multifactorial conditions. acs.org Consequently, the design of multi-target-directed ligands (MTDLs) has emerged as a promising strategy. acs.orgnih.gov

The this compound scaffold is an excellent candidate for MTDL design. For instance, in the context of Alzheimer's disease, derivatives could be engineered to simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), while also possessing other beneficial properties like anti-aggregation effects on amyloid-beta plaques and metal chelation. acs.orgmdpi.comnih.gov

Target Combination Example for Alzheimer's Disease Rationale
AChE/BChE and MAO-B InhibitionAddress symptomatic cognitive decline and neurodegeneration. acs.orgmdpi.com
Aβ Aggregation Inhibition and Metal ChelationTarget the formation of senile plaques and reduce metal-induced oxidative stress. nih.gov

This approach has been successfully applied to other chromen-2-one derivatives, demonstrating the feasibility of developing potent and selective multi-target agents. acs.orgnih.gov

Development of Optogenetic or Chemogenetic Tools Based on Chromen-2-one Scaffolds

Optogenetics and chemogenetics are powerful techniques that allow for the precise control of cellular activity using light or specific small molecules, respectively. nih.govnih.govaddgene.orgyoutube.com These tools have revolutionized neuroscience research by enabling the targeted manipulation of neural circuits. nih.govnih.gov

The chromen-2-one core, with its inherent photochemical properties, presents an exciting opportunity for the development of novel optogenetic or chemogenetic tools. researchgate.net For example, photosensitive "caged" versions of this compound derivatives could be synthesized. These compounds would remain inactive until activated by a specific wavelength of light, allowing for spatiotemporal control over their biological effects.

Comparison of Optogenetics and Chemogenetics:

Feature Optogenetics Chemogenetics
Activator Light youtube.comSpecific Ligand (e.g., CNO) youtube.com
Temporal Control Milliseconds, precise addgene.orgMinutes to hours, less precise addgene.org
Invasiveness Requires light delivery (e.g., fiber optics) addgene.orgLess invasive, systemic drug administration addgene.org

The development of such tools based on the this compound scaffold could provide researchers with new ways to study complex biological systems with high precision.

Innovative Synthetic Strategies for Complex this compound Analogues

The synthesis of diverse and complex analogues of this compound is crucial for exploring its full therapeutic potential. While classical methods like the Knoevenagel condensation are well-established for coumarin (B35378) synthesis, there is a continuous need for more efficient and versatile synthetic routes. researchgate.netconnectjournals.com

Future research in this area will likely focus on:

Developing novel catalytic systems: The use of eco-friendly and highly efficient catalysts, such as chitosan-grafted poly(vinylpyridine), can improve reaction yields and reduce environmental impact. nih.gov

Employing multicomponent reactions: These reactions allow for the construction of complex molecules in a single step from multiple starting materials, increasing synthetic efficiency. nih.gov

Utilizing modern synthetic techniques: Microwave-assisted synthesis and ultrasonic irradiation can often accelerate reactions and improve yields. connectjournals.comnih.gov

These innovative strategies will enable the creation of a wider range of analogues with diverse substituents and functionalities, facilitating the optimization of their biological activities. growingscience.commdpi.commdpi.comnih.gov

Predictive Computational Models for De Novo Design and Optimization

In recent years, artificial intelligence (AI) and machine learning (ML) have become powerful tools in drug discovery. arxiv.org Predictive computational models can be employed for the de novo design and optimization of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the compounds with their biological activities, allowing for the prediction of the potency of novel analogues. arxiv.org

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict the binding modes of the compounds to their biological targets, providing insights into the molecular basis of their activity and guiding the design of more potent inhibitors. nih.gov

Generative AI Models: Advanced AI models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on existing chemical data to generate novel molecular structures with desired properties. arxiv.orgnih.govnih.gov These models can explore a vast chemical space to propose new this compound derivatives with optimized activity profiles. nih.govnih.govresearchgate.net

By leveraging these computational approaches, the drug discovery process can be significantly accelerated, leading to the faster identification and development of promising therapeutic candidates.

Q & A

What are the common synthetic routes for 3-(2-amino-acetyl)-chromen-2-one, and how can reaction conditions be optimized for higher yields?

Basic
The compound is typically synthesized via condensation reactions. For example, 3-acetylcoumarin derivatives are prepared by reacting salicylaldehyde with ethyl acetoacetate in ethanol under reflux, catalyzed by piperidine (yield: 68–71%) . To introduce the amino-acetyl group, bromoacetyl intermediates (e.g., 3-(bromoacetyl)coumarin) can react with amines under catalyst-free or grindstone chemistry conditions . Optimization involves adjusting solvent polarity, temperature (e.g., microwave-assisted synthesis reduces reaction time), and catalyst loading.

Advanced
Advanced routes leverage multi-step functionalization. For instance, after forming the chromen-2-one core, bromoacetylation at position 3 enables nucleophilic substitution with amines. Computational tools like density functional theory (DFT) can predict regioselectivity during substitution, while HPLC monitoring ensures intermediate purity .

How can spectroscopic and crystallographic data resolve structural ambiguities in this compound derivatives?

Basic
Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups: the acetyl proton resonates at δ 2.6–3.1 ppm, while the chromen-2-one carbonyl appears at ~160 ppm in ¹³C NMR. Infrared (IR) spectroscopy confirms C=O stretches (1680–1750 cm⁻¹) and N–H bonds (3300–3500 cm⁻¹) .

Advanced
Single-crystal X-ray diffraction (SHELX refinement) resolves stereochemical ambiguities. For example, hydrogen bonding patterns in the crystal lattice (e.g., C=O⋯H–N interactions) validate the amino-acetyl substitution . Hirshfeld surface analysis quantifies intermolecular interactions, aiding in polymorph identification .

What methodologies assess the biological activity of this compound, particularly in antimicrobial studies?

Basic
Standard assays include:

  • Broth microdilution : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • MTT assay : Cytotoxicity evaluation in cancer cell lines (e.g., IC₅₀ values) .

Advanced
Mechanistic studies use:

  • Molecular docking : Predict binding affinity to targets like human monoamine oxidase (hMAO) or microbial enzymes .
  • Flow cytometry : Apoptosis induction in cancer cells via mitochondrial membrane potential disruption .

How do computational models predict the reactivity and stability of this compound derivatives?

Advanced
DFT calculations (e.g., Gaussian 09) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvation effects on stability, while QSAR models correlate substituent effects (e.g., electron-withdrawing groups at position 4 enhance antimicrobial activity) .

What crystallographic challenges arise in characterizing this compound, and how are they addressed?

Advanced
Twinned crystals or low-resolution data complicate refinement. Strategies include:

  • SHELXD/SHELXE : Dual-space algorithms for phase problem resolution in poorly diffracting crystals .
  • Temperature-dependent XRD : Resolves thermal motion artifacts in hydrogen bonding networks .

How do structural modifications at the amino-acetyl group influence bioactivity compared to other coumarin derivatives?

Basic
Replacing the acetyl group with bulkier moieties (e.g., piperazine) enhances solubility and target selectivity. Methylation of the amino group reduces polarity, improving blood-brain barrier penetration .

Advanced
Comparative studies using isosteric replacements (e.g., sulfonamide instead of acetyl) reveal altered binding kinetics to enzymes like HIV-1 reverse transcriptase. Free energy perturbation (FEP) simulations quantify binding affinity changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.